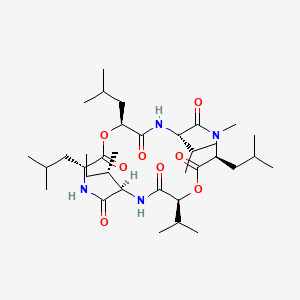

Pentisomide-d4

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrophysiological Studies

Pentisomide-d4, a class I antiarrhythmic drug, has been the subject of various electrophysiological studies. It has been tested for its effectiveness in treating sustained ventricular tachycardia. Patients with this condition who were non-responsive to other antiarrhythmic drugs showed a change in tachycardia inducibility after receiving pentisomide, without experiencing proarrhythmic worsening effects (Vergara et al., 1990).

Antiarrhythmic Efficacy and Plasma Concentration

Another study explored the relationship between the plasma concentration of pentisomide and its antiarrhythmic efficacy. The research indicated a critical plasma-free concentration of pentisomide needed to induce a significant antiarrhythmic effect. This relationship between in vivo and in vitro concentrations showed good correlation, suggesting a dose-dependent inhibition of arrhythmias (Hachisu et al., 1995).

Comparative Studies with Placebo

In a comparative study with placebo, pentisomide demonstrated effectiveness in reducing ventricular premature beats. It was found effective in a significant percentage of patients after both acute and short-term testing, with good subjective tolerability and only mild increases in PR and QRS intervals (Mangini et al., 1991).

Electrophysiological Effects in Supraventricular Tachycardia

Pentisomide's effects were also studied in patients with supraventricular tachycardia. The drug did not significantly change various cardiac electrophysiological parameters but was effective in suppressing the induction of supraventricular tachycardia in several patients, indicating its potential in treating this condition (Yasui et al., 1993).

Myocardial Excitation and Repolarization

A study evaluated the effects of pentisomide on myocardial excitation, conduction, repolarization, and refractoriness in humans. It showed that pentisomide significantly affected these parameters, suggesting its unique combination of cellular electrophysiological properties and potential differing clinical efficacy compared to other antiarrhythmic drugs (Olsson et al., 1991).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of pentisomide have been studied, including its effects on different population groups such as the elderly. Adjustments in dosage or frequency may be necessary for these groups, indicating the importance of understanding individual variations in drug metabolism and response (Holt et al., 1991).

Eigenschaften

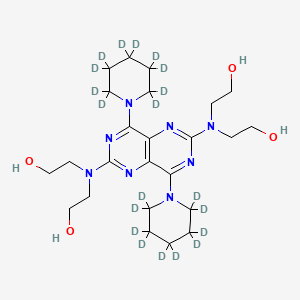

IUPAC Name |

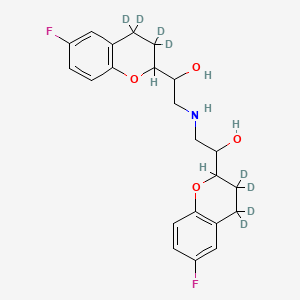

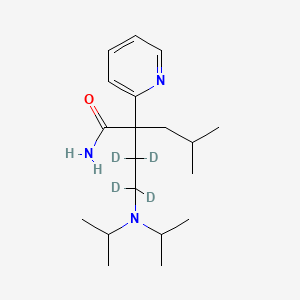

4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOZYGHXNQPIPS-HKWZOHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentisomide-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-[(4,5,6,7-Tetrachloro-3-oxo-isoindoline-1-ylidene)amino]phenyl]azo]-2-hydro xy-N-(4-methoxy-2-](/img/no-structure.png)